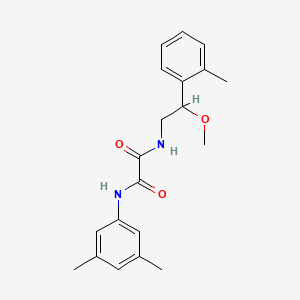
3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound It is characterized by the presence of a pyridinone core, substituted with dichlorobenzyl, methoxybenzyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 2,6-dichlorobenzyl and 4-methoxybenzyl groups can be done via nucleophilic substitution reactions.
Final Modifications: Methylation and other functional group modifications can be carried out using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain steps.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are critical parameters that need to be controlled.
化学反応の分析
Types of Reactions
3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst.
作用機序
The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 3-((2,6-Dichlorobenzyl)oxy)-1-(4-hydroxybenzyl)-2-methyl-4(1H)-pyridinone
- 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methylbenzyl)-2-methyl-4(1H)-pyridinone
Uniqueness
The unique combination of substituents in 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3/c1-14-21(27-13-17-18(22)4-3-5-19(17)23)20(25)10-11-24(14)12-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRVGNKBQGBZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)





![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)

![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)




